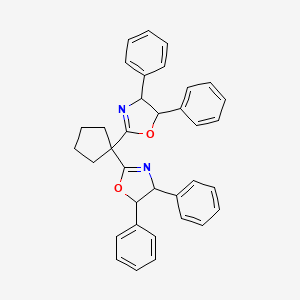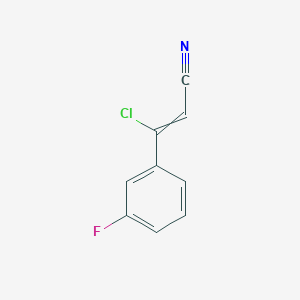
(R,S)-BisPh-cpbBox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-BisPh-cpbBox is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in organic synthesis. The compound is characterized by its unique structure, which includes a bisphosphine backbone and a chiral oxazoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-BisPh-cpbBox typically involves the following steps:
Formation of the Bisphosphine Backbone: This step involves the reaction of a suitable phosphine precursor with a halogenated aromatic compound under palladium-catalyzed conditions.
Introduction of the Chiral Oxazoline Moiety: The chiral oxazoline is introduced through a condensation reaction between an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow methods to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-BisPh-cpbBox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Metal salts such as palladium chloride, nickel chloride, and copper sulfate.
Major Products Formed
The major products formed from these reactions include various metal complexes, oxidized derivatives, and reduced forms of the ligand.
Applications De Recherche Scientifique
(R,S)-BisPh-cpbBox has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: The ligand is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (R,S)-BisPh-cpbBox involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment provided by the ligand induces enantioselectivity in the reaction. The molecular targets include various transition metals, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-BisPh-cpbBox: A diastereomer of (R,S)-BisPh-cpbBox with different enantioselectivity properties.
(S,S)-BisPh-cpbBox: Another diastereomer with unique catalytic properties.
BINAP: A widely used chiral ligand with a similar bisphosphine backbone but different chiral moieties.
Uniqueness
This compound is unique due to its specific chiral environment, which provides high enantioselectivity in a variety of reactions. Its ability to form stable metal complexes and its versatility in different types of reactions make it a valuable tool in both academic and industrial research.
Propriétés
Formule moléculaire |
C35H32N2O2 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2 |
Clé InChI |
WPRVHHTWEGTLPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)

![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)

![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide](/img/structure/B12513570.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)
![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)
![8-[(Methylsulfanyl)methyl]-6-propylergoline](/img/structure/B12513585.png)
![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)
![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)

![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)
